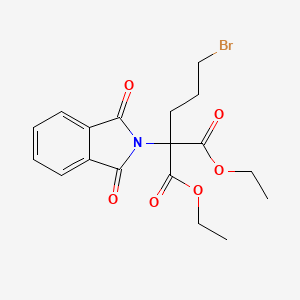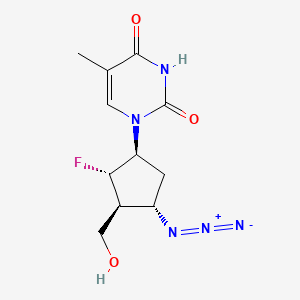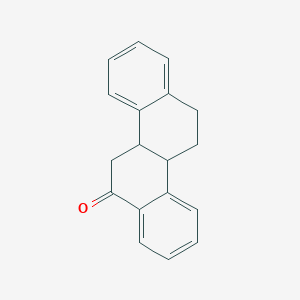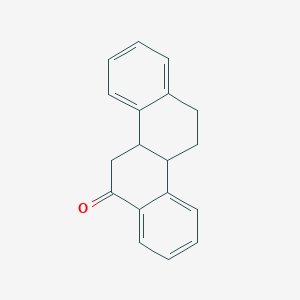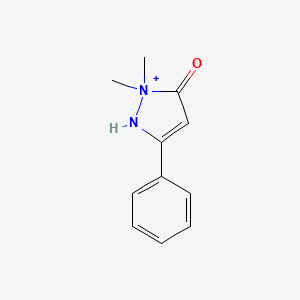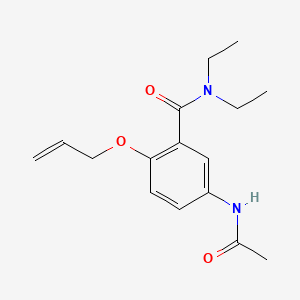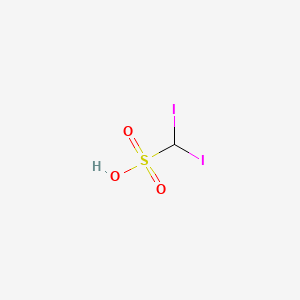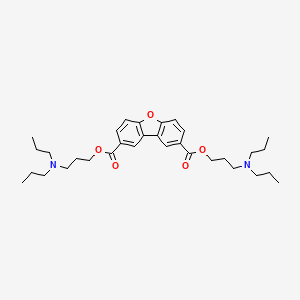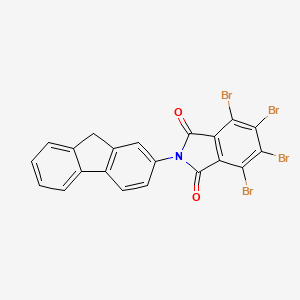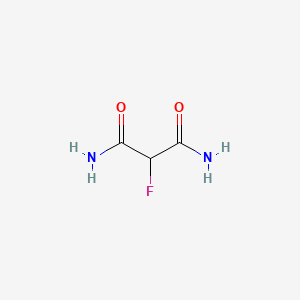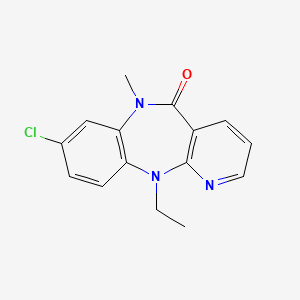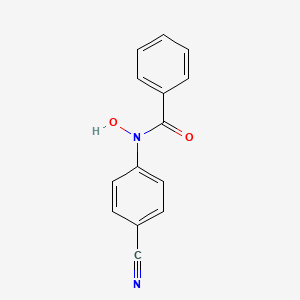
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, which is further connected to the triazine core. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate to facilitate the nucleophilic substitution of chlorine atoms by amine groups . The ethylsulfonyl group can be introduced through a subsequent sulfonation reaction using ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include sulfone derivatives, amine-substituted triazines, and various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, affecting their function and pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat various cancers.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits significant biological activity and is used in cancer treatment.
N2-Allyl-6-chloro-N2-methyl-N4-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine: Demonstrates potent antiproliferative activity against cancer cells.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its unique combination of an ethylsulfonyl group and a triazine core, which imparts specific chemical properties and enhances its potential for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
CAS-Nummer |
151648-34-9 |
|---|---|
Molekularformel |
C13H19N5O2S |
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
1-(4-ethylsulfonylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H19N5O2S/c1-4-21(19,20)10-7-5-9(6-8-10)18-12(15)16-11(14)17-13(18,2)3/h5-8H,4H2,1-3H3,(H4,14,15,16,17) |
InChI-Schlüssel |
NQZRQFQJBBBTGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



